tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate
Description
tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate is an organic compound with the molecular formula C10H20N2O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring
Properties
IUPAC Name |
tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)(H2,11,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYDEAABUDHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-sulfamoylpiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of tert-butyl (1-sulfamoylpiperidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane are used to remove the Boc group.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used in substitution reactions
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One of the most significant applications of tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate is its antibacterial properties. Research indicates that compounds with similar structures exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds have shown efficacy at low concentrations comparable to established antibiotics like vancomycin and linezolid, making them promising candidates for treating drug-resistant infections .
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the sulfonamide moiety is particularly relevant, as sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Anticancer Potential
Inhibition of Cyclin-Dependent Kinases
Recent studies have highlighted the potential of this compound in cancer therapy, particularly through its role in inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer progression. Compounds that can selectively degrade CDK2 via the ubiquitin-proteasome pathway have shown promise in preclinical models . This suggests that this compound could be developed as a targeted cancer therapeutic.
Neuropharmacology
Potential in Neurological Disorders
There is emerging interest in the neuropharmacological applications of this compound. Its structural similarity to other piperidine derivatives suggests potential interactions with neurotransmitter systems. For instance, compounds that affect acetylcholine signaling pathways could be beneficial in treating conditions such as Alzheimer’s disease or schizophrenia. The modulation of neurotransmitter release and receptor activity may provide a therapeutic avenue worth exploring .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Compounds in the carbamate class can exhibit toxicity due to their mechanism of action as acetylcholinesterase inhibitors. Understanding the balance between therapeutic efficacy and potential toxicity is essential for developing safe pharmacological agents .
Data Summary Table
Mechanism of Action
The mechanism of action of tert-butyl (1-sulfamoylpiperidin-4-yl)carbamate primarily involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl piperidin-4-ylcarbamate: A similar compound with a Boc protecting group but lacking the sulfamoyl group.
Tert-butyl (1-benzoylpiperidin-4-yl)carbamate: Another derivative with a benzoyl group instead of a sulfamoyl group
Uniqueness
tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and potential biological activities. This group enhances the compound’s ability to interact with specific biological targets, making it a valuable tool in drug discovery and development .
Biological Activity
Tert-butyl N-(1-sulfamoylpiperidin-4-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and inflammation. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group attached to a piperidine ring with a sulfonamide moiety. The general structure can be represented as follows:
The biological activity of this compound has been linked to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of β-secretase : This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Preliminary studies indicate that this compound may inhibit β-secretase activity, thereby reducing amyloid-beta aggregation .
- Acetylcholinesterase Inhibition : Similar to other carbamate derivatives, it may exhibit acetylcholinesterase inhibitory activity, enhancing cholinergic neurotransmission .
- NLRP3 Inflammasome Modulation : The compound has been suggested to modulate the NLRP3 inflammasome pathway, which is involved in inflammatory responses associated with several chronic diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects on neuronal cells exposed to amyloid-beta. The results indicate an increase in cell viability and a reduction in reactive oxygen species (ROS) production when treated with this compound alongside amyloid-beta peptides .
In Vivo Studies
In vivo models have shown mixed results regarding the efficacy of this compound. While some studies reported significant reductions in neuroinflammation and cognitive deficits in animal models of Alzheimer's disease, others indicated limited bioavailability in the brain, suggesting that further optimization of the compound's delivery system may be necessary .
Case Studies
- Alzheimer's Disease Model : A study involving transgenic mice demonstrated that administration of this compound resulted in reduced levels of amyloid plaques and improved cognitive function compared to control groups. This suggests potential for therapeutic use in Alzheimer's disease management .
- Inflammatory Response : In models of acute inflammation, the compound showed promise in reducing pro-inflammatory cytokine levels, indicating its potential utility in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
